Lipophilicity (XLogP3) Comparison: 4-Methyl-1-(prop-2-yn-1-yl)piperidine vs. 1-Propargylpiperidine
4-Methyl-1-(prop-2-yn-1-yl)piperidine exhibits an XLogP3 value of 1.7, which is 0.5 log units higher than that of the des-methyl comparator 1-propargylpiperidine (XLogP3 = 1.2) [1][2]. This difference corresponds to an approximately 3.2-fold higher predicted octanol-water partition coefficient. Both compounds share identical topological polar surface area (TPSA = 3.2 Ų) and hydrogen bond acceptor/donor counts (HBA = 1, HBD = 0), meaning the lipophilicity increment is attributable solely to the 4-methyl group [1][2].
| Evidence Dimension | XLogP3 (computed octanol-water partition coefficient) |
|---|---|
| Target Compound Data | XLogP3 = 1.7; TPSA = 3.2 Ų; MW = 137.22 |
| Comparator Or Baseline | 1-Propargylpiperidine (CAS 5799-75-7): XLogP3 = 1.2; TPSA = 3.2 Ų; MW = 123.20 |
| Quantified Difference | ΔXLogP3 = +0.5 (approximately 3.2× higher partition coefficient) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2025.04.14) |
Why This Matters
Higher lipophilicity can improve membrane permeability in cell-based assays and alter chromatographic retention behavior, directly affecting both biological screening outcomes and purification protocol design.
- [1] PubChem. 4-Methyl-1-(prop-2-yn-1-yl)piperidine. CID 11355509. XLogP3-AA = 1.7, TPSA = 3.2 Ų. https://pubchem.ncbi.nlm.nih.gov/compound/4-Methyl-1-_prop-2-yn-1-yl_piperidine View Source
- [2] PubChem. 1-(Prop-2-yn-1-yl)piperidine. CID 336652. XLogP3-AA = 1.2, TPSA = 3.2 Ų. https://pubchem.ncbi.nlm.nih.gov/compound/1-_Prop-2-yn-1-yl_piperidine View Source
